![molecular formula C11H12N2OS B2523082 1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethan-1-one CAS No. 380560-41-8](/img/structure/B2523082.png)
1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethan-1-one
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Description
The compound 1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethan-1-one is a chemical that features both a pyrazole and a thiophene moiety. Pyrazoles are known for their diverse pharmacological activities, and thiophenes are a class of heterocyclic compounds that have been incorporated into various drugs and materials due to their interesting electronic properties. The combination of these two moieties in one molecule could potentially lead to a compound with unique chemical and physical properties, as well as biological activity.
Synthesis Analysis
While the provided papers do not directly describe the synthesis of 1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethan-1-one, they do offer insights into related chemical structures and their synthesis methods. For instance, the synthesis of 5-(thiophen-3-yl)pyrano[2,3-c]chromen-2(3H)-ones involves an intramolecular coupling of an acetylenic group with a carbonyl center, which is a type of Paternò–Büchi reaction . This suggests that similar photochemical methods could potentially be applied to synthesize the compound , using appropriate precursors that contain the pyrazole and thiophene moieties.
Molecular Structure Analysis
The molecular structure of compounds similar to 1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethan-1-one has been determined using various spectroscopic techniques. For example, the structure of a related compound with a pyrazole ring was confirmed by IR, 1H-NMR, 13C-NMR, and EI-MS spectral analysis . These techniques are crucial for confirming the identity and purity of synthesized compounds and could be used to analyze the molecular structure of 1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethan-1-one.
Chemical Reactions Analysis
The chemical reactivity of compounds containing pyrazole and thiophene rings can be quite varied, depending on the substituents and the overall molecular context. The papers provided do not detail reactions specific to 1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethan-1-one, but they do highlight the reactivity of similar structures. For instance, the intramolecular Paternò–Büchi reaction mentioned in the first paper indicates a potential pathway for cyclization reactions in compounds with acetylenic and carbonyl groups in proximity.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would likely be influenced by the presence of both the pyrazole and thiophene rings. These properties include solubility, melting point, and stability, which are important for practical applications. The papers provided do not give specific data on these properties for 1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethan-1-one, but analysis techniques such as elemental analysis, used in the second paper , could be employed to determine some of these properties.
Scientific Research Applications
Antifungal and Antimicrobial Activity
Chemical Compounds Against Fusarium oxysporum : Research highlighted the effectiveness of synthetic compounds, including pyrazole derivatives, against Fusarium oxysporum, a pathogen causing Bayoud disease in date palms. The study emphasized the antifungal potential of specific compounds, underscoring their importance in developing plant disease control strategies (Kaddouri et al., 2022).
Synthetic Applications and Biological Activities
Synthesis of Pyrazole Heterocycles : A comprehensive review on the synthesis of pyrazole heterocycles was conducted, illustrating their significance as pharmacophores in medicinal chemistry. Pyrazoles are noted for their widespread biological activities, including anticancer, analgesic, and anti-inflammatory effects. This underscores their versatility as synthons in organic synthesis and their role in the development of new therapeutic agents (Dar & Shamsuzzaman, 2015).
Catalytic and Chemical Reactions
Inhibitors of Cytochrome P450 Isoforms : A study detailed the selectivity and potency of chemical inhibitors of cytochrome P450 isoforms in human liver microsomes, crucial for predicting metabolism-based drug-drug interactions. Among the inhibitors, pyrazole-derived compounds were discussed for their potential in phenotyping studies, highlighting the importance of such inhibitors in understanding drug metabolism (Khojasteh et al., 2011).
Heterocyclic Chemistry
Thiophene Derivatives and Biological Interest : Research into thiophene derivatives has shown their potential in various biological applications. The study of thiophene analogs of known carcinogens suggests their possible carcinogenicity, emphasizing the complex relationship between structure and biological activity. This indicates the importance of thiophene derivatives in drug discovery and development (Ashby et al., 1978).
properties
IUPAC Name |
1-(3,5-dimethylpyrazol-1-yl)-2-thiophen-2-ylethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS/c1-8-6-9(2)13(12-8)11(14)7-10-4-3-5-15-10/h3-6H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYSUIHZGDHTUBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=O)CC2=CC=CS2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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